molecular formula C7H9N7O B2731785 2-cyano-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide CAS No. 477852-45-2

2-cyano-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide

Cat. No.: B2731785
CAS No.: 477852-45-2
M. Wt: 207.197
InChI Key: JUSMEOYACOKLPX-UHFFFAOYSA-N
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Description

2-cyano-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide is a chemical compound with the molecular formula C7H9N7O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, making it a versatile building block in synthetic chemistry .

Preparation Methods

The synthesis of 2-cyano-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide typically involves the reaction of hydrazine derivatives with cyanoacetyl compounds. One common method includes the reaction of 2-cyanoacetohydrazide with 1H-1,2,4-triazole-1-ethanamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Chemical Reactions Analysis

2-cyano-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-cyano-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The triazole ring plays a crucial role in binding to these targets, leading to the inhibition of their activity. This inhibition can result in the disruption of cellular processes, such as DNA replication and protein synthesis, which is particularly useful in anticancer therapies .

Comparison with Similar Compounds

2-cyano-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide can be compared with other triazole-containing compounds, such as:

The uniqueness of 2-cyano-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N7O/c8-2-1-7(15)13-12-6(9)3-14-5-10-4-11-14/h4-5H,1,3H2,(H2,9,12)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSMEOYACOKLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(=NNC(=O)CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN(C=N1)C/C(=N/NC(=O)CC#N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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